6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
The compound “6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one” is a type of quinazolinone, which is a class of organic compounds characterized by a 2-quinazolinone skeleton . This compound has a molecular formula of C12H13FN2O2S .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone skeleton, which is a bicyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound also contains functional groups such as a fluoro group, a methoxypropyl group, and a sulfanylidene group .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve its functional groups. For instance, the fluoro group could undergo nucleophilic substitution, and the methoxypropyl group could participate in ether cleavage reactions .Scientific Research Applications
FGFR Inhibition in Cancer Therapy
The abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have explored a series of 1H-pyrrolo[2,3-b]pyridine derivatives, including our compound of interest (4h), which exhibits potent FGFR inhibitory activity against FGFR1, FGFR2, and FGFR3. In vitro studies have demonstrated that 4h inhibits breast cancer cell proliferation, induces apoptosis, and significantly reduces migration and invasion of cancer cells .
Future Directions
properties
IUPAC Name |
6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c1-17-6-2-5-15-11(16)9-7-8(13)3-4-10(9)14-12(15)18/h3-4,7H,2,5-6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJRCAVPLHVEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
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